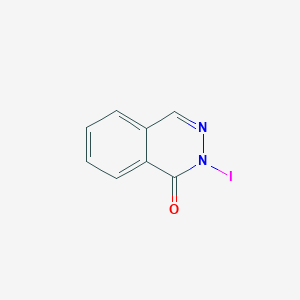![molecular formula C14H14N2O B14283138 2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate CAS No. 138308-56-2](/img/structure/B14283138.png)
2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate is a complex organic compound that features a diazonium group, an alkyne, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate typically involves the diazotization of an amine precursor followed by coupling with an alkyne. The reaction conditions often require a low-temperature environment to stabilize the diazonium intermediate. Common reagents used in the synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for the diazotization step, and a copper(I) catalyst for the coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The diazonium group can be reduced to form an amine.
Substitution: The diazonium group can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as halides, cyanides, or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate involves the interaction of its diazonium group with various nucleophiles, leading to the formation of new chemical bonds. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds. The phenyl ring provides stability and enhances the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate: Similar structure but with a longer alkyne chain.
N-(prop-2-yn-1-yl)-o-phenylenediamines: Contains a similar alkyne group but different functional groups.
Uniqueness
2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate is unique due to its combination of a diazonium group, an alkyne, and a phenyl ring, which provides a versatile platform for various chemical reactions and applications
Propriétés
Numéro CAS |
138308-56-2 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-diazo-1-(2-pent-1-ynylphenyl)propan-1-one |
InChI |
InChI=1S/C14H14N2O/c1-3-4-5-8-12-9-6-7-10-13(12)14(17)11(2)16-15/h6-7,9-10H,3-4H2,1-2H3 |
Clé InChI |
XOJXEQLYPSKOSB-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CC1=CC=CC=C1C(=O)C(=[N+]=[N-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



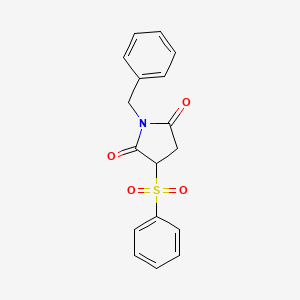
![2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid](/img/structure/B14283065.png)
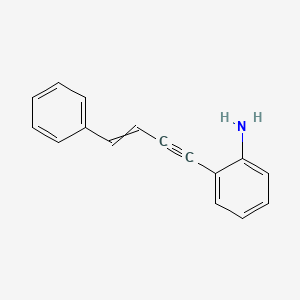



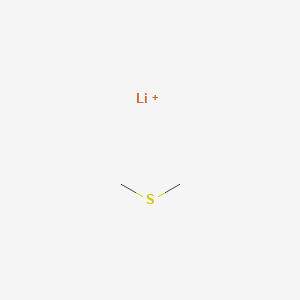
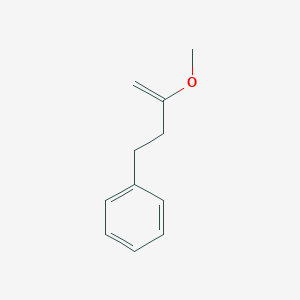


![[Oxetane-3,3-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283143.png)

